molecular formula C21H22ClN3O2S B6565123 N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide CAS No. 921876-79-1

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide

Cat. No.: B6565123
CAS No.: 921876-79-1
M. Wt: 415.9 g/mol
InChI Key: PJDWXDCOTAEGGT-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a structurally complex acetamide derivative featuring:

  • An N-[(4-chlorophenyl)methyl] group linked to the acetamide backbone.
  • A 1H-imidazole core substituted at position 2 with a [(4-methylphenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl moiety.

This compound combines electron-withdrawing (chlorophenyl) and electron-donating (hydroxymethyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-15-2-4-17(5-3-15)14-28-21-24-11-19(13-26)25(21)12-20(27)23-10-16-6-8-18(22)9-7-16/h2-9,11,26H,10,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDWXDCOTAEGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A chlorophenyl group, which may enhance lipophilicity and biological activity.
  • A hydroxymethyl imidazole moiety, potentially contributing to its interaction with biological targets.
  • A methylphenyl sulfanyl group, which may influence its enzyme inhibition capabilities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing imidazole and phenyl groups have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Compounds similar to this compound have exhibited strong inhibitory activity against:

  • Acetylcholinesterase (AChE) : Important for treating neurodegenerative diseases.
  • Urease : Associated with various gastrointestinal disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Affinity : The presence of the imidazole ring enhances binding to target enzymes and receptors, affecting their activity.
  • Hydrophobic Interactions : The chlorophenyl and methylphenyl groups likely contribute to hydrophobic interactions that stabilize the compound's binding to biological targets.

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of this compound were tested against various bacterial strains. The results indicated that certain modifications in the structure led to enhanced antibacterial efficacy, particularly against Gram-positive bacteria .

CompoundActivity Against S. typhiActivity Against B. subtilis
1ModerateStrong
2StrongModerate
3WeakWeak

Study 2: Enzyme Inhibition

Research focused on the inhibition of AChE revealed that compounds with similar structures exhibited IC50 values ranging from 17.43 μM to 27.53 μM, indicating potent inhibitory effects .

CompoundIC50 (μM)Target Enzyme
7k17.43AChE
7o19.35AChE
7m23.59Urease

Toxicity Profile

The cytotoxicity of this compound was evaluated using the MTT assay. Results showed that at concentrations near their IC50 values, these compounds maintained cellular viability close to 100%, suggesting low toxicity .

Comparison with Similar Compounds

Key Structural Variations in Analogues

The following table highlights structural differences between the target compound and analogues identified in the literature:

Compound Name / ID Key Substituents (Imidazole Position) Pharmacological Activity / Notes Reference(s)
Target Compound 2 : [(4-methylphenyl)methyl]sulfanyl; 5 : hydroxymethyl Not explicitly reported; structural features suggest potential antimicrobial or kinase activity.
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 2 : methyl; 5 : phenyl No activity reported; phenyl substitution may enhance lipophilicity.
N-{4-[(2-{[(4-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide Imidazole : 4,5-dihydro; 2 : [(4-chlorophenyl)methyl]sulfanyl; additional sulfonyl group Sulfonyl group may confer metabolic stability; dihydroimidazole alters ring rigidity.
N-(4-(4-(4-Fluorophenyl)-1-methyl-2-(methylsulfinyl)-1H-imidazol-5-yl)pyridin-2-yl)acetamide 2 : methylsulfinyl (chiral); 5 : 4-fluorophenyl; pyridine linker p38 MAP kinase inhibitor; sulfinyl group impacts enantiomer-specific activity.
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide Triazole core instead of imidazole; 5 : 4-chlorophenyl; 4 : 4-methylphenyl Triazole derivatives often exhibit antifungal or antiparasitic activity.

Substituent Effects on Bioactivity

  • Hydroxymethyl vs. Nitro/Phenyl Groups: The target compound’s 5-hydroxymethyl group contrasts with 5-nitroimidazole derivatives (e.g., in ), which are known for antiparasitic activity but higher mutagenicity . Hydroxymethyl may reduce toxicity while retaining hydrogen-bonding capacity.
  • Sulfanyl vs. Sulfinyl/Sulfonyl Groups : The [(4-methylphenyl)methyl]sulfanyl group in the target compound differs from sulfinyl (e.g., ) or sulfonyl () analogues. Sulfoxides (sulfinyl) exhibit chiral properties and enhanced target selectivity , while sulfonyl groups improve metabolic stability .
  • Chlorophenyl vs.

Research Findings and Implications

Antimicrobial Potential

The hydroxymethyl group could mitigate resistance mechanisms associated with nitroimidazoles .

Kinase Inhibition

The sulfinyl-containing analogue in demonstrates potent p38 MAP kinase inhibition, highlighting the importance of chirality in therapeutic efficacy. The target compound’s sulfanyl group may offer a less selective but synthetically accessible alternative.

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